(2-Propoxyphenyl)methanamine

Description

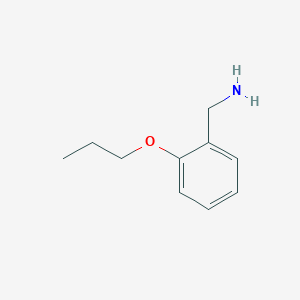

(2-Propoxyphenyl)methanamine is a benzylamine derivative with a propoxy substituent at the ortho position of the phenyl ring. Its structure consists of a methanamine group (–CH2NH2) attached to a phenyl ring substituted with a propoxy (–OCH2CH2CH3) group at the second position (Figure 1). This compound is synthesized via palladium-catalyzed coupling or displacement reactions, yielding a colorless oil with distinct spectral properties: $ ^1H $ NMR (400 MHz, CDCl3) δ 7.24–7.16 (m, 2H), 6.90 (t, $ J = 7.4 $ Hz, 1H), and $ ^{13}C $ NMR (126 MHz, CDCl3) δ 156.94 (C–O), 69.26 (OCH2), and 42.85 (CH2NH2) . Its moderate lipophilicity (implied by the propoxy group) and structural flexibility make it a candidate for antimicrobial and enzyme-targeted applications, as seen in related compounds .

Propriétés

IUPAC Name |

(2-propoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRKHGGNPBWHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588634 | |

| Record name | 1-(2-Propoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-31-8 | |

| Record name | 2-Propoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxyphenyl)methanamine typically involves the reaction of 2-propoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as ethanol . The reaction proceeds as follows:

Formation of the imine intermediate: 2-Propoxybenzaldehyde reacts with ammonia to form an imine.

Reduction of the imine: The imine is then reduced to this compound using sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Propoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

(2-Propoxyphenyl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders such as Parkinson’s disease and schizophrenia.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to modulate their activity, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkoxy Chain Length

- Compound 4 (2-Ethoxyphenyl)methanamine : A shorter ethoxy (–OCH2CH3) chain results in lower antifungal activity against Absidia corymbifera (MIC = 32 µg/mL) compared to the propoxy analog (MIC = 8 µg/mL). Increased lipophilicity from longer chains enhances membrane penetration and target binding .

- Compound 5 (2-Propoxyphenyl)methanamine : Demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin (2 µg/mL vs. 1 µg/mL). The propoxy group balances lipophilicity (clogP ~3.5) and solubility, optimizing bioavailability .

- 1-(4-Methoxyphenyl)propan-2-amine : A methoxy (–OCH3) substituent reduces lipophilicity (clogP ~1.8) and antimicrobial efficacy, highlighting the importance of chain length in bioactivity .

Aromatic System Modifications

- (5-Phenylfuran-2-yl)methanamine Derivatives: Replacing the phenyl ring with a furan system and introducing a urea linker (–NHCONH–) improves SIRT2 inhibition (IC50 = 10 µM for compound 21).

- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine : The oxazole ring and chloro substituent enhance antibacterial activity but reduce metabolic stability due to increased electrophilicity .

Linker and Functional Group Impact

- Urea vs. Thiourea Linkers : Urea-containing derivatives (e.g., compound 21) show 33% SIRT2 inhibition at 10 µM, while thiourea analogs (e.g., compound 22) exhibit reduced activity (23%), indicating hydrogen-bonding capability is critical for enzyme interaction .

- Thiourea Derivatives : Thiourea-functionalized methanamines (e.g., (2′-tetrazol-5-yl)biphenyl-4-yl derivatives) display moderate antifungal activity (MIC = 16–64 µg/mL) but lower potency compared to propoxy-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Alkoxy Chain Optimization : Propoxy substituents enhance antimicrobial activity over shorter (ethoxy) or smaller (methoxy) groups, achieving MIC values comparable to clinical antibiotics .

Linker Design : Urea and amide linkers improve enzyme inhibition (e.g., SIRT2), but propoxy groups are more effective for membrane-targeted applications .

Structural Rigidity : Heterocyclic systems (e.g., oxazole, furan) improve target binding but may reduce metabolic stability .

Activité Biologique

(2-Propoxyphenyl)methanamine is an organic compound characterized by a propoxy group attached to a phenyl ring, along with a primary amine functional group. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant research findings.

- Molecular Formula : C11H15NO

- IUPAC Name : this compound

- Structural Features : The compound features a phenyl ring substituted at the second position with a propoxy group and an amine group attached to a methylene bridge.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, potentially influencing cellular processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes or receptors.

Biological Activities

- Enzyme Interaction : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmacological exploration.

- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, potentially affecting mood and cognition.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The results indicated a significant inhibition rate, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation : Starting from 2-propoxyphenol, alkylation with formaldehyde and an amine source leads to the formation of the target compound.

- Purification Techniques : Purification is often achieved through recrystallization or chromatography to ensure high purity for biological assays.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial |

| (4-Methyl-2-propoxyphenyl)methanamine | Structure | Similar enzyme interactions; potential for different receptor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.